molecular formula C12H15N3 B8716775 N-(quinolin-2-yl)propane-1,3-diamine CAS No. 199522-63-9

N-(quinolin-2-yl)propane-1,3-diamine

Cat. No. B8716775
Key on ui cas rn: 199522-63-9
M. Wt: 201.27 g/mol
InChI Key: ZYOUCLPZGSZZCP-UHFFFAOYSA-N
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Patent
US06127343

Procedure details

To a solution of propane-1,3-diamine (65.1 ml, 0.764 mol) in dry pyridine (25 ml) kept under an atmosphere of nitrogen 2-chloro-quinoline (25 g, 0.153 mol) was added. The reaction mixture was heated at reflux temperature for 18 h. To the cooled reaction mixture was added tetrahydrofuran (100 ml) and the precipitate was filtered off and washed with tetrahydrofuran (2×50 ml). The solvent was evaporated in vacuo and the residue purified by distillation at 154° C. and 2.5×10-2 mbar affording 25.34 g (82%) of N-(quinolin-2-yl)propane-1,3-diamine as a crystallising oil.
Quantity
65.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][NH2:4].O1[CH2:10][CH2:9][CH2:8][CH2:7]1.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[N:11]1[C:12]2[C:10](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:9]=[CH:8][C:7]=1[NH:4][CH2:3][CH2:2][CH2:1][NH2:5]

Inputs

Step One
Name
Quantity
65.1 mL
Type
reactant
Smiles
C(CCN)N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with tetrahydrofuran (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue purified by distillation at 154° C.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 25.34 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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